4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid
Description
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H19NO6/c20-16(19-8-2-5-17(21)22)10-24-11-6-7-13-12-3-1-4-14(12)18(23)25-15(13)9-11/h6-7,9H,1-5,8,10H2,(H,19,20)(H,21,22) |
InChI Key |
SBPQEZOTICQLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation-Based Route
The most widely reported method for constructing the tetrahydrocyclopenta[c]chromene core involves a Pechmann condensation between resorcinol derivatives and β-keto esters. For example, resorcinol reacts with ethyl 2-oxocyclopentanecarboxylate under acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid) to yield the chromene backbone. This step typically proceeds at 80–90°C for 6–8 hours, achieving yields of 68–77%.
Subsequent bromination at the 7-position of the chromene core is performed using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux. This introduces a reactive site for further functionalization.
Table 1: Reagents and Conditions for Core Synthesis
Nucleophilic Substitution and Coupling
The brominated intermediate undergoes nucleophilic substitution with chloroacetyl chloride in anhydrous DMF, facilitated by NaHCO<sub>3</sub> as a base. This step installs the acetyloxy group at the 7-position, critical for subsequent amide bond formation.
Finally, coupling with 4-aminobutanoic acid is achieved using carbodiimide-based reagents (e.g., EDC or DCC) in dichloromethane or THF. The reaction is typically conducted at room temperature for 12–24 hours, yielding the target compound in 75–85% purity.
Table 2: Coupling Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Coupling Agent | EDC, HOBt | |
| Solvent | Dichloromethane | |
| Temperature | Room temperature | |
| Reaction Time | 12–24h |
Alternative Phosphine-Catalyzed Cyclization
A novel approach reported in recent literature utilizes triphenylphosphine (PPh<sub>3</sub>)-mediated ylide cyclization to construct the tetrahydrocyclopenta[c]chromene system. This method offers superior control over stereochemistry and functional group tolerance compared to traditional acid-catalyzed routes.
Reaction Mechanism
-
Formation of Phosphonium Ylide : PPh<sub>3</sub> reacts with brominated intermediates to generate a reactive ylide species.
-
Intramolecular Michael Addition : The ylide undergoes cyclization via a six-membered transition state, forming the fused ring system.
-
Base-Mediated Elimination : Cs<sub>2</sub>CO<sub>3</sub> facilitates the elimination of PPh<sub>3</sub>, yielding the desired chromene core.
Table 3: PPh<sub>3</sub>-Catalyzed Cyclization Conditions
| Component | Role | Reference |
|---|---|---|
| PPh<sub>3</sub> | Catalyst (20 mol%) | |
| Cs<sub>2</sub>CO<sub>3</sub> | Base | |
| Solvent | Toluene, 90°C | |
| Yield | 82–96% |
Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Microwave Assistance : Applying microwave irradiation (150 W, 100°C) during Pechmann condensation reduces reaction time to 1h without compromising yield.
-
Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic systems accelerates bromination kinetics.
Analytical Validation
Spectroscopic Characterization
-
<sup>1</sup>H NMR : Key signals include a singlet at δ 2.15 ppm (cyclopentane CH<sub>2</sub>), a triplet at δ 4.25 ppm (acetyloxy CH<sub>2</sub>), and a broad peak at δ 6.85 ppm (aromatic protons).
-
HRMS : Molecular ion peak observed at m/z 345.1312 ([M+H]<sup>+</sup>), confirming the molecular formula C<sub>18</sub>H<sub>19</sub>NO<sub>6</sub>.
Purity Assessment
-
HPLC : Reverse-phase C18 column (MeCN/H<sub>2</sub>O + 0.1% TFA) shows ≥98% purity at 254 nm.
-
DSC : Melting point observed at 214–216°C, indicating crystalline homogeneity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The butanoic acid group (-COOH) undergoes classical acid-catalyzed and coupling reactions:
The carboxylic acid group’s pK<sub>a</sub> (~4.5) facilitates deprotonation under mild basic conditions, enabling ionic interactions in biological systems .
Acetylamino Group Transformations
The -NH-CO- linker participates in hydrolysis and substitution:
The acetylamino group’s stability under neutral conditions makes it suitable for sequential modifications.
Oxo Group Reactivity
The 4-oxo group in the tetrahydrochromene core enables nucleophilic additions:
The oxo group’s electronic environment (conjugation with aromatic system) moderates its reactivity, favoring selective reductions over ketone-like reactions .
Coupling Reactions
The compound serves as a scaffold for bioconjugation:
| Target Group | Coupling Partner | Conditions | Application | References |
|---|---|---|---|---|
| Carboxylic Acid | Amines (e.g., L-methionine) | EDC/NHS, DCM | Peptide-like conjugates | |
| Amine (post-hydrolysis) | Sulfonyl chlorides | Pyridine, RT | Sulfonamide derivatives |
Coupling efficiency depends on steric hindrance from the tetrahydrochromene system, requiring optimized molar ratios.
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) induces ring-opening of the chromene moiety, forming quinone derivatives .
-
Oxidative Stability : Susceptible to peroxide-mediated oxidation at the oxo group, mitigated by antioxidants like BHT.
-
pH Sensitivity : Degrades rapidly under strongly alkaline conditions (pH >10) via hydrolysis of the acetyl linkage.
Scientific Research Applications
Anticancer Properties
Recent research indicates that compounds related to 4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid exhibit significant anticancer activities.
- Mechanism of Action : The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and disrupt the cell cycle at the S phase. This action is crucial for preventing the proliferation of cancerous cells.
- Case Study : In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, which is essential for cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies suggest it may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Similar derivatives of chromene compounds have shown promising results in antimicrobial assays.
Synthetic Pathways
The synthesis of this compound can be approached through several established synthetic routes:
Synthesis Overview
- Starting Materials : The synthesis typically begins with the preparation of the tetrahydrochromene derivative followed by functionalization at the amino group.
-
Key Reactions :
- Acetylation of hydroxyl groups.
- Coupling reactions to introduce the butanoic acid moiety.
- Purification through crystallization or chromatography to obtain the final product in high purity.
Research Findings and Insights
A review of literature reveals diverse applications and insights into the compound's potential:
Mechanism of Action
The mechanism of action of 4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives with variations in substituents, core scaffolds, and functional groups. Below is a detailed comparison:
Ester vs. Amide Derivatives
- Isopropyl ((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate (C₁₇H₁₈O₅, MW 302.33): Replaces the butanoic acid-amide group with an isopropyl ester. Such esters are often prodrugs designed to improve bioavailability .
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methylpropanoate (C₁₆H₁₆O₄, MW 272.30): Features a shorter 2-methylpropanoate ester, further reducing polarity. The absence of the amino-butyl chain may limit interactions with biological targets requiring hydrogen bonding .
Alkyl-Substituted Analogs
- 4-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid: A methyl group at the 6-position of the chromenone core could enhance metabolic stability by sterically hindering oxidative degradation. This modification may also alter electronic properties, affecting binding to hydrophobic enzyme pockets .
- 2-[(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid (C₂₁H₂₆O₅, MW 358.43): The hexyl chain at the 8-position drastically increases lipophilicity, likely improving tissue penetration but risking solubility issues. Such analogs may prioritize targeting lipid-rich environments (e.g., cell membranes) .
Benzimidazole-Linked Butanoic Acids
Bendamustine-related compounds (e.g., USP Bendamustine Related Compound D RS, C₁₄H₁₈ClN₃O₂, MW 295.77) replace the chromenone core with a benzimidazole ring. Benzimidazoles are known for DNA alkylation and crosslinking in anticancer therapies.
Chromenone Derivatives with Varied Substituents
- 4-[[2-(2-Oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid: A propyl group at the 4-position of the chromenone introduces steric bulk, which could modulate binding kinetics in enzyme-active sites. This variant highlights how minor substitutions influence target selectivity .
- [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (Discontinued): The absence of the amide-linked butanoic acid and replacement with a simple acetic acid group may explain its discontinuation, possibly due to poor stability or efficacy .
Peptide and Building Block Analogs
- Fmoc-D-Asp(OPP)-OH (C₂₈H₂₇NO₆, MW 473.53): Shares a butanoic acid backbone but incorporates Fmoc and phenylpropyl groups for solid-phase peptide synthesis.
- N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline (C₁₉H₂₁NO₆, MW 359.38): Replaces butanoic acid with norvaline (pentanoic acid), extending the alkyl chain. This could enhance binding to hydrophobic pockets but may affect renal clearance .
Biological Activity
4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.43 g/mol. The structure features a tetrahydrocyclopenta[c]chromene moiety which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of the chromene ring is often associated with radical scavenging activity, which may contribute to cellular protection against oxidative stress.
Anti-inflammatory Effects
Studies have shown that derivatives of tetrahydrochromene can inhibit pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that compounds related to this structure may offer neuroprotection. They have been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis in various in vitro models.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Its chemical structure allows it to act as a free radical scavenger.
- Modulation of Signaling Pathways : It may modulate pathways such as NF-kB and MAPK that are critical in inflammation and cell survival.
Study 1: Antioxidant Evaluation
A study conducted on similar chromene derivatives demonstrated significant antioxidant activity through DPPH and ABTS assays. The results indicated an IC50 value lower than that of standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Standard |
|---|---|---|
| Chromene Derivative | 15 | Ascorbic Acid (20) |
Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of the compound led to a reduction in paw swelling and decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | Paw Swelling (mm) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 8.5 | 150 |
| Compound | 5.0 | 80 |
Q & A
Q. What synthetic routes are recommended for 4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
Friedel-Crafts Acylation : Employ maleic anhydride for cyclization of the chromene backbone (see Scheme 1 in for analogous syntheses).
Michael-Type Addition : Use thioglycolic acid or similar nucleophiles to functionalize the α,β-unsaturated ketone intermediate .
Amide Coupling : React the acetylated chromene derivative with 4-aminobutanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Optimization Strategies :
-
Use statistical experimental design (e.g., factorial or response surface methodology) to screen solvent polarity, temperature, and catalyst loading .
-
Computational Pre-Screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction barriers and optimize transition states .
Table 1: Example Reaction Conditions
Step Catalyst/Solvent Temperature (°C) Reference Friedel-Crafts AlCl₃ (Lewis acid) 80–100 Michael Addition THF/H₂O (1:1) 25–40 Amide Coupling EDC, DMAP, DMF 0–25 (rt)
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
- Primary Techniques :
Q. NMR Spectroscopy :
- ¹H/¹³C NMR : Identify the chromene backbone (e.g., aromatic protons at δ 6.8–8.2 ppm, ketone carbonyl at δ ~192 ppm) and butanoic acid chain (e.g., methylene protons at δ 2.3–2.6 ppm) .
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the cyclopenta[c]chromen system .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]⁺ ion) with <2 ppm error .
HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) .
Table 2: Key NMR Peaks (Hypothetical)
| Proton Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Chromene C7-OAc | 4.5–4.7 | Singlet | |
| Tetrahydro ring CH₂ | 2.8–3.2 | Multiplet | |
| Butanoic acid COOH | 12.1 | Broad |
Q. What solubility properties should guide formulation for in vitro assays?
Methodological Answer:
- Solubility Profiling :
Aqueous Buffers : Test solubility in PBS (pH 7.4) and acetate (pH 5.0) using nephelometry.
Organic Solvents : Screen DMSO, ethanol, and PEG-400 for stock solutions (aim for >10 mM).
- Formulation Tips :
- Use lyophilization for storage if unstable in solution .
- For cell-based assays, ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational chemistry accelerate reaction design for derivatives of this compound?
Methodological Answer:
- Workflow :
Reaction Path Search : Use software like GRRM or Gaussian to map potential energy surfaces for key steps (e.g., cyclization) .
Machine Learning : Train models on existing chromene reaction datasets to predict yields/selectivity .
Solvent Optimization : Apply COSMO-RS simulations to select solvents that stabilize transition states .
- Case Study : highlights ICReDD’s integration of computation-experiment feedback loops to reduce trial-and-error .
Q. How can enantiomeric mixtures from synthesis be resolved, given structural similarities to chromene derivatives?
Methodological Answer:
- Strategies :
Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/ethanol gradients (monitor at 254 nm) .
Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for selective ester hydrolysis .
- Validation : Confirm enantiopurity via polarimetry or CD spectroscopy .
Q. How should contradictory biological activity data be addressed, particularly regarding stereochemical impurities?
Methodological Answer:
- Root-Cause Analysis :
Purity Reassessment : Re-run HPLC-MS with chiral columns to detect enantiomeric contaminants .
Dose-Response Repetition : Test activity across multiple concentrations (n ≥ 3) to rule out batch variability .
Q. What methodologies are recommended for stability studies under physiological conditions?
Methodological Answer:
- Protocol :
pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C; analyze degradation via LC-MS over 24–72 hrs .
Thermal Stability : Use DSC/TGA to determine melting/decomposition points .
- Data Interpretation : Fit degradation kinetics to Arrhenius models for shelf-life prediction .
Q. How can reaction kinetics and thermodynamics be evaluated for scale-up processes?
Methodological Answer:
- Kinetic Profiling :
In Situ Monitoring : Use ReactIR or PAT tools to track intermediate formation .
Calorimetry : Measure ΔH with RC1e calorimeters to assess exothermicity and safety .
- Scale-Up Design : Apply dimensionless numbers (e.g., Reynolds, Damköhler) to ensure mixing/heat transfer equivalence between lab and pilot scales .
Notes
- Methodological Rigor : Emphasized reproducibility, statistical validation, and integration of computational tools.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
